ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate
Overview
Description
Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate is a chiral compound with significant importance in various fields of chemistry and pharmaceuticals. This compound is characterized by its unique stereochemistry, which is denoted by the (1R,2S) configuration. The presence of both an amino group and an ester functional group in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate typically involves the asymmetric hydrogenation of a suitable precursor. One common method is the hydrogenation of ethyl 2-aminocyclohex-1-ene-1-carboxylate using a chiral catalyst. This reaction is usually carried out under mild conditions, with hydrogen gas and a chiral rhodium or ruthenium catalyst, to achieve high enantioselectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, ensuring consistent product quality and high throughput. The use of chiral catalysts in these processes is crucial for maintaining the desired stereochemistry of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for forming amides.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: The compound is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the amino and ester groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate can be compared with other similar compounds such as:
Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate: This is the enantiomer of the compound and has different biological activities and properties.
Ethyl 2-aminocyclopentane-1-carboxylate: This compound has a similar structure but with a five-membered ring, leading to different chemical and physical properties.
Ethyl 2-aminocycloheptane-1-carboxylate: This compound has a seven-membered ring, which also affects its reactivity and applications.
The uniqueness of this compound lies in its specific stereochemistry and the balance of functional groups, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODUKXHGDCJEOZ-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCC[C@@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355896 | |
Record name | ethyl(1r,2s)-2-aminocyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192047-04-4 | |
Record name | ethyl(1r,2s)-2-aminocyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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